Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class This compound is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Oxoethoxy Linkage: The oxoethoxy linkage is formed through an etherification reaction, typically involving the reaction of a phenol derivative with an oxirane compound under basic conditions.
Esterification: The final step involves esterification to introduce the methyl ester group, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the benzofuran core are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The oxoethoxy linkage may also play a role in the compound’s bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[2-(4-methylphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIBEJJKBZKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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